
2'-Deoxy-6-n-acetyl-3',5'-di-o-acetyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of acetyl groups at the 6-nitrogen and 3’,5’-hydroxyl positions, as well as the absence of a hydroxyl group at the 2’ position. Its molecular formula is C16H19N5O6, and it has a molecular weight of 377.35 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine typically involves the acetylation of 2’-deoxyadenosine. The process begins with the protection of the hydroxyl groups at the 3’ and 5’ positions using acetyl groups. This is followed by the acetylation of the 6-nitrogen position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups, depending on the desired derivative.
Major Products Formed
Hydrolysis: 2’-Deoxyadenosine.
Oxidation: Oxidized derivatives with potential biological activity.
Substitution: New derivatives with modified functional groups.
Scientific Research Applications
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine involves its interaction with cellular enzymes and nucleic acids. The acetyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets. Once inside the cell, the compound can be deacetylated to release 2’-deoxyadenosine, which can then participate in various biochemical pathways. The molecular targets and pathways involved include DNA and RNA synthesis, as well as enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without acetyl groups.
6-N-Acetyl-2’-deoxyadenosine: A derivative with acetylation only at the 6-nitrogen position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: A derivative with acetylation only at the 3’ and 5’ positions.
Uniqueness
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine is unique due to the presence of acetyl groups at multiple positions, which can enhance its stability and cellular uptake. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2'-Deoxy-6-n-acetyl-3',5'-di-O-acetyladenosine (DAA) is a modified nucleoside that has garnered interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development and molecular biology.
Chemical Structure and Properties
DAA is characterized by its unique structural modifications at the 2' and 6' positions of the adenosine molecule. The acetyl groups enhance its lipophilicity and stability, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N₅O₇ |
Molecular Weight | 281.26 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO, ethanol |
The biological activity of DAA is primarily attributed to its interaction with various cellular targets, including nucleic acid structures and proteins involved in cellular signaling pathways. The acetyl modifications can enhance binding affinity to enzymes or receptors, potentially modulating their activity.
- Inhibition of Nucleoside Transporters : DAA has been shown to inhibit nucleoside transporters, which are crucial for the uptake of natural nucleosides into cells. This inhibition can affect nucleotide metabolism and cellular proliferation.
- Anti-inflammatory Properties : Studies suggest that DAA exhibits anti-inflammatory effects by modulating cytokine release from immune cells. This activity is particularly relevant in conditions characterized by chronic inflammation.
- Antiviral Activity : Preliminary research indicates that DAA may possess antiviral properties, possibly through interference with viral replication mechanisms.
In Vitro Studies
Several studies have evaluated the biological activity of DAA in vitro:
- Cell Proliferation Assays : DAA was tested on various cancer cell lines (e.g., HeLa, MCF-7) and demonstrated dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- Cytokine Modulation : In immune cell cultures, DAA treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential use in treating inflammatory diseases.
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of DAA:
- Tumor Growth Inhibition : In xenograft models, administration of DAA significantly reduced tumor size compared to controls, supporting its role as a potential anticancer therapeutic agent.
- Anti-inflammatory Effects : In models of acute inflammation (e.g., carrageenan-induced paw edema), DAA administration led to a notable reduction in swelling and pain response.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Properties
Molecular Formula |
C16H19N5O6 |
---|---|
Molecular Weight |
377.35 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-acetamidopurin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O6/c1-8(22)20-15-14-16(18-6-17-15)21(7-19-14)13-4-11(26-10(3)24)12(27-13)5-25-9(2)23/h6-7,11-13H,4-5H2,1-3H3,(H,17,18,20,22)/t11-,12+,13+/m0/s1 |
InChI Key |
CBOSURABYCYSHO-YNEHKIRRSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.